molecular formula C7H9Br2N B1281705 2-(2-Bromoethyl)pyridine hydrobromide CAS No. 72996-65-7

2-(2-Bromoethyl)pyridine hydrobromide

Cat. No.: B1281705
CAS No.: 72996-65-7
M. Wt: 266.96 g/mol
InChI Key: SAXTXIDZMKZQMV-UHFFFAOYSA-N
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Description

2-(2-Bromoethyl)pyridine hydrobromide is a chemical compound with the molecular formula C7H9Br2N. It is a pyridine derivative that is often used in various chemical reactions and research applications. This compound is known for its reactivity and versatility in organic synthesis.

Biochemical Analysis

Biochemical Properties

2-(2-Bromoethyl)pyridine hydrobromide plays a significant role in biochemical reactions, particularly in the synthesis of colorimetric and fluorescence chemosensors . It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, it is involved in the preparation of 2-[1-(pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]pyridine and other derivatives . These interactions are crucial for the development of sensitive and specific detection methods in biochemical assays.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the synthesis of various biomolecules, thereby altering cellular activities. The compound’s ability to interact with cellular components makes it a valuable tool in studying cellular mechanisms and developing therapeutic strategies .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Understanding these temporal effects is crucial for optimizing experimental conditions and ensuring reliable results in biochemical assays .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing cellular function and promoting metabolic activities. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. These dosage-dependent effects are important for determining the compound’s therapeutic potential and safety profile .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levelsBy influencing key metabolic processes, this compound can alter the production and utilization of energy within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s delivery and efficacy in biochemical applications .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its activity. The localization of the compound within cells is essential for its function and effectiveness in biochemical assays and therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Bromoethyl)pyridine hydrobromide can be synthesized through the bromination of 2-ethylpyridine. The reaction typically involves the use of bromine or a brominating agent in the presence of a solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective bromination of the ethyl group.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction parameters. The product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoethyl)pyridine hydrobromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form pyridine derivatives with different functional groups.

    Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include 2-(2-azidoethyl)pyridine, 2-(2-thiocyanatoethyl)pyridine, and 2-(2-methoxyethyl)pyridine.

    Oxidation: Products include pyridine-2-carboxylic acid derivatives.

    Reduction: Products include 2-ethylpyridine.

Scientific Research Applications

Applications in Organic Synthesis

2-(2-Bromoethyl)pyridine hydrobromide is primarily utilized as a building block for synthesizing more complex organic molecules. Its bromoethyl substituent allows for nucleophilic substitution reactions, making it valuable in the following contexts:

  • Synthesis of Pyridine Derivatives :
    • It serves as a precursor for synthesizing various pyridine derivatives, which are important in pharmaceuticals and agrochemicals.
    • The compound can undergo reactions to introduce functional groups that enhance biological activity.
  • Formation of Heterocycles :
    • The compound is used to synthesize heterocyclic compounds that are often biologically active.
    • For example, it can participate in cyclization reactions leading to the formation of triazoles and other nitrogen-containing heterocycles.
  • Alkylation Reactions :
    • The bromoethyl group allows for alkylation of nucleophiles such as amines and thiols, facilitating the construction of diverse molecular architectures.

Medicinal Chemistry Applications

Research has indicated potential pharmacological applications for this compound:

  • Interaction Studies :
    • Preliminary studies suggest that this compound may interact with biological macromolecules such as proteins and nucleic acids, indicating its potential as a lead compound in drug development.
    • Understanding these interactions is crucial for assessing its safety profile and pharmacokinetics.
  • Antimicrobial Properties :
    • Some derivatives of pyridine compounds have shown antimicrobial activity, suggesting that this compound could be explored for similar properties.
    • Further investigations into its efficacy against various pathogens are warranted.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)pyridine hydrobromide
  • 2-(Chloromethyl)pyridine hydrochloride
  • 2-(Bromomethyl)-6-methylpyridine
  • 4-(Bromomethyl)pyridine hydrobromide

Uniqueness

2-(2-Bromoethyl)pyridine hydrobromide is unique due to its specific reactivity and the presence of the bromoethyl group, which allows for selective alkylation reactions. This makes it a valuable compound in synthetic chemistry and drug development, where precise modifications of molecular structures are required.

Biological Activity

2-(2-Bromoethyl)pyridine hydrobromide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on antimicrobial, antiproliferative, and other relevant activities based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a bromoethyl group. This structure is significant as it influences the compound's interaction with biological targets. The presence of the bromine atom can enhance the compound's reactivity and biological activity by facilitating interactions with various biomolecules.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In studies evaluating its efficacy against various bacterial strains, it demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus6.25
Escherichia coli12.5
Pseudomonas aeruginosa12.5
Candida albicans12.5

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .

Antiproliferative Activity

The antiproliferative effects of this compound have also been investigated. In vitro studies showed that the compound can inhibit cell proliferation in various cancer cell lines, indicating its potential as an anticancer agent.

Case Study: Cancer Cell Line Testing

In a recent study, the compound was tested on several cancer cell lines, including HEp-2 and NCI-H460. The results indicated that at concentrations ranging from 10 to 100 μM, there was a dose-dependent decrease in cell viability, with IC50 values suggesting moderate activity:

Cell Line IC50 (μM)
HEp-225
NCI-H46030
LN-22920

The mechanism of action appears to involve cell cycle arrest at the G2/M phase, which is critical for inhibiting tumor growth .

The biological activity of this compound can be attributed to its ability to interfere with key cellular processes:

  • Disruption of Cell Cycle : The compound has been shown to induce G2/M phase arrest in cancer cells, which prevents mitotic division.
  • Antimicrobial Mechanism : The precise mechanism by which it exerts antimicrobial effects is still under investigation; however, it is hypothesized to disrupt bacterial cell wall synthesis or function.

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies on normal peripheral blood mononuclear cells (PBMC) indicated that while high concentrations (100 μM) negatively impacted cell viability, lower concentrations (10 μM) showed minimal effects, suggesting a therapeutic window for selective anticancer activity .

Properties

IUPAC Name

2-(2-bromoethyl)pyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN.BrH/c8-5-4-7-3-1-2-6-9-7;/h1-3,6H,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXTXIDZMKZQMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40512814
Record name 2-(2-Bromoethyl)pyridine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72996-65-7, 39232-04-7
Record name 2-(2-Bromoethyl)pyridine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Bromoethyl)pyridine hydrobromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-(2-Bromoethyl)pyridine hydrobromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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